molecular formula C7H11NO3S B2482502 (3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one CAS No. 136495-86-8

(3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

Cat. No. B2482502
CAS RN: 136495-86-8
M. Wt: 189.23
InChI Key: SCIFFMCNMMSWKV-NTSWFWBYSA-N
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Description

“(3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Molecules

The compound has been utilized in microwave-assisted synthesis of various heterocyclic molecules like benzoxazole, benzothiazole, and oxazolopyridine derivatives. This method offers a catalyst-free and solvent-free approach, yielding these compounds in significant quantities in less than 20 minutes (Sondhi, Arya, & Rani, 2012).

Neuroprotective Agents in Brain Diseases

Derivatives of benzothiazole, which include this compound, have been synthesized and tested for neuroprotective properties in models of brain disease. These compounds have shown potential in reducing neuronal injury and possess antioxidant properties (Anzini et al., 2010).

Synthesis of 2-Substituted Benzoazoles

The compound has been used in the synthesis of 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles. This synthesis is achieved by treating certain precursor acids with substituted anilines, yielding these derivatives in good yields (Suzuki, Yamabayashi, & Izawa, 1976).

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have been shown to possess significant antimicrobial properties, as assessed by the disc diffusion method (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Antidiabetic Agents

Benzothiazole derivatives have been synthesized and evaluated for their antidiabetic activity. These compounds have demonstrated significant hypoglycemic activity in alloxan-induced diabetic models in rats, suggesting potential use in diabetes treatment (Kumar et al., 2017).

properties

IUPAC Name

(3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFFMCNMMSWKV-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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